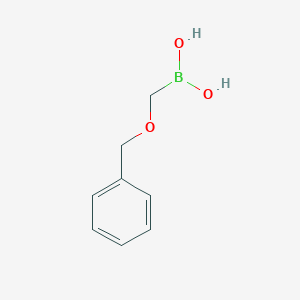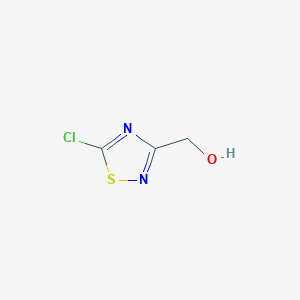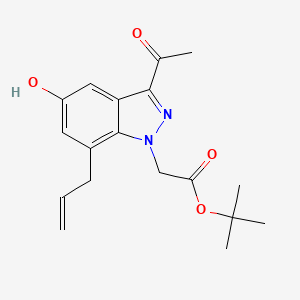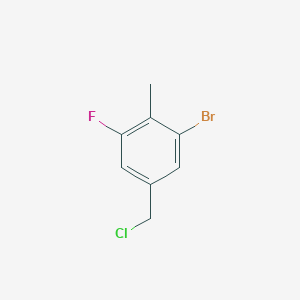![molecular formula C6H11F3O2S B12839011 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane CAS No. 84455-36-7](/img/structure/B12839011.png)
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane is a chemical compound with the molecular formula C6H11F3O2S and a molecular weight of 204.21 g/mol . It is characterized by the presence of trifluoromethyl and thioether functional groups, making it a compound of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane typically involves the reaction of 2,2-dimethoxyethanol with a trifluoromethylating agent in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted products with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoropropane
- 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluorobutane
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl and thioether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
84455-36-7 |
|---|---|
Molekularformel |
C6H11F3O2S |
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyethylsulfanyl)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2S/c1-10-5(11-2)3-12-4-6(7,8)9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
AMQYICAOQAOBSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CSCC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


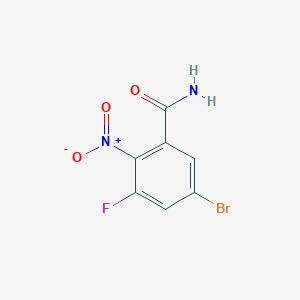
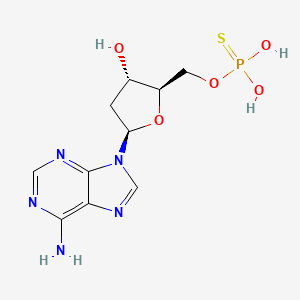
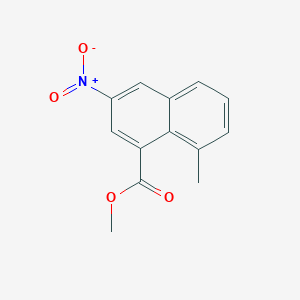
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
